Propyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
PROPYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an isopropyl group, a methylphenoxy group, an acetamido group, and a morpholinyl group attached to a benzoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the synthesis of 2-isopropyl-5-methylphenol, which is then reacted with acetic acid to form 2-isopropyl-5-methylphenoxyacetic acid . This intermediate is further reacted with propylamine to form the acetamido derivative. Finally, the acetamido derivative is coupled with 2-(morpholin-4-yl)benzoic acid under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
PROPYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of PROPYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-methylphenyl (2-isopropyl-5-methylphenoxy)acetate
- 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Uniqueness
PROPYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H34N2O5 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
propyl 5-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C26H34N2O5/c1-5-12-32-26(30)22-16-20(7-9-23(22)28-10-13-31-14-11-28)27-25(29)17-33-24-15-19(4)6-8-21(24)18(2)3/h6-9,15-16,18H,5,10-14,17H2,1-4H3,(H,27,29) |
InChI Key |
IDNHKCQEXSKMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C)N3CCOCC3 |
Origin of Product |
United States |
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